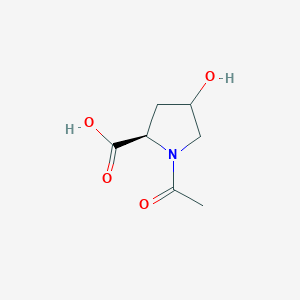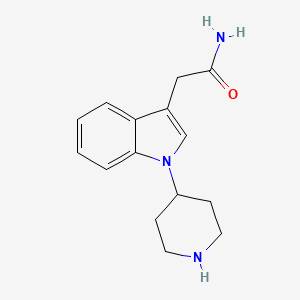
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4-Hydroxy-L-Proline: (AC-HYP-OH) is a derivative of the amino acid prolineOxaceprol and Acetyl-4-Hydroxy-L-Proline . This compound is characterized by its white crystalline powder form and is soluble in water . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-Hydroxy-L-Proline typically involves the acetylation of 4-hydroxy-L-proline. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The process involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of N-Acetyl-4-Hydroxy-L-Proline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions: N-Acetyl-4-Hydroxy-L-Proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
N-Acetyl-4-Hydroxy-L-Proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in collagen synthesis and its potential effects on cellular processes.
Medicine: N-Acetyl-4-Hydroxy-L-Proline is investigated for its anti-inflammatory and wound-healing properties.
Industry: The compound is used in the cosmetic industry for its potential benefits in skin care products.
作用機序
The mechanism of action of N-Acetyl-4-Hydroxy-L-Proline involves its interaction with cellular pathways that regulate inflammation and wound healing. The compound increases ceramide synthesis, which plays a crucial role in maintaining skin barrier function and hydration. This action helps alleviate pruritus and promotes wound healing .
類似化合物との比較
4-Hydroxy-L-Proline: A precursor to N-Acetyl-4-Hydroxy-L-Proline, involved in collagen synthesis.
Acetyl-L-Proline: Another acetylated derivative of proline with different functional properties.
Oxaceprol: A synonym for N-Acetyl-4-Hydroxy-L-Proline, known for its anti-inflammatory effects.
Uniqueness: N-Acetyl-4-Hydroxy-L-Proline stands out due to its specific acetylation at the hydroxyl group, which imparts unique chemical and biological properties.
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m1/s1 |
InChIキー |
BAPRUDZDYCKSOQ-PRJDIBJQSA-N |
異性体SMILES |
CC(=O)N1CC(C[C@@H]1C(=O)O)O |
正規SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)




